3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a complex organic compound with a molecular formula of C17H11NO4S2 . This compound features a benzoxazole ring fused with a thiophene sulfonate group, making it a unique structure in the realm of heterocyclic chemistry. Benzoxazole derivatives are known for their stability and diverse applications in various fields .
Preparation Methods
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial-scale production .
Chemical Reactions Analysis
3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives .
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene sulfonate group enhances its solubility and facilitates its transport across cell membranes . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate can be compared with other benzoxazole and thiophene derivatives:
Benzoxazole: Known for its antifungal and antibacterial properties.
Thiophene: Widely used in medicinal chemistry for its anti-inflammatory and anticancer activities.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen, known for its antitumor properties.
The uniqueness of this compound lies in its combined structure, which offers a broader range of applications and enhanced biological activities compared to its individual components .
Properties
Molecular Formula |
C17H11NO4S2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) thiophene-2-sulfonate |
InChI |
InChI=1S/C17H11NO4S2/c19-24(20,16-7-4-10-23-16)22-13-8-9-14-15(11-13)21-18-17(14)12-5-2-1-3-6-12/h1-11H |
InChI Key |
ICWXRRTXJPLRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.